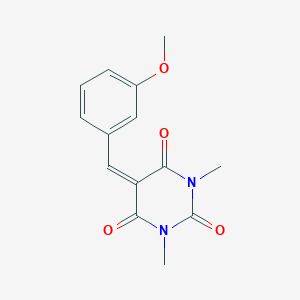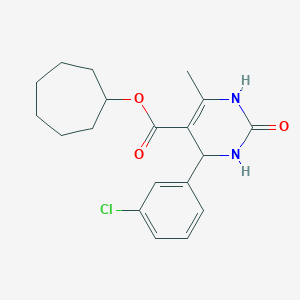
ethyl 5-hydroxy-3-methyl-5-(pyridin-3-yl)-4,5-dihydro-1H-pyrazole-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 5-hydroxy-3-methyl-5-(pyridin-3-yl)-4,5-dihydro-1H-pyrazole-1-carboxylate is a synthetic organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-hydroxy-3-methyl-5-(pyridin-3-yl)-4,5-dihydro-1H-pyrazole-1-carboxylate typically involves the cyclization of appropriate precursors. One common method is the reaction of ethyl acetoacetate with hydrazine hydrate, followed by the addition of pyridine-3-carbaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions. The product is then purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. The reaction conditions are optimized to ensure high purity and minimal by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 5-hydroxy-3-methyl-5-(pyridin-3-yl)-4,5-dihydro-1H-pyrazole-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The pyrazole ring can be reduced under hydrogenation conditions using catalysts like palladium on carbon.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid) for nitration.
Major Products Formed
Oxidation: Formation of ethyl 5-oxo-3-methyl-5-(pyridin-3-yl)-4,5-dihydro-1H-pyrazole-1-carboxylate.
Reduction: Formation of ethyl 5-hydroxy-3-methyl-5-(pyridin-3-yl)-4,5-dihydro-1H-pyrazoline-1-carboxylate.
Substitution: Formation of nitro or halogenated derivatives of the compound.
Wissenschaftliche Forschungsanwendungen
Ethyl 5-hydroxy-3-methyl-5-(pyridin-3-yl)-4,5-dihydro-1H-pyrazole-1-carboxylate has several scientific research applications, including:
Medicinal Chemistry: Potential use as a scaffold for the development of new pharmaceuticals, particularly as anti-inflammatory or anticancer agents.
Organic Synthesis: Utilized as an intermediate in the synthesis of more complex organic molecules.
Material Science:
Wirkmechanismus
The mechanism of action of ethyl 5-hydroxy-3-methyl-5-(pyridin-3-yl)-4,5-dihydro-1H-pyrazole-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The hydroxyl and pyrazole groups can form hydrogen bonds with biological molecules, influencing their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 5-hydroxy-3-methyl-4,5-dihydro-1H-pyrazole-1-carboxylate: Lacks the pyridin-3-yl group.
Ethyl 5-hydroxy-3-methyl-5-(pyridin-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxylate: Has the pyridin-2-yl group instead of pyridin-3-yl.
Uniqueness
Ethyl 5-hydroxy-3-methyl-5-(pyridin-3-yl)-4,5-dihydro-1H-pyrazole-1-carboxylate is unique due to the presence of the pyridin-3-yl group, which can influence its chemical reactivity and biological activity. The position of the pyridine ring can affect the compound’s ability to interact with specific molecular targets, making it a valuable scaffold for drug development.
Eigenschaften
Molekularformel |
C12H15N3O3 |
|---|---|
Molekulargewicht |
249.27g/mol |
IUPAC-Name |
ethyl 5-hydroxy-3-methyl-5-pyridin-3-yl-4H-pyrazole-1-carboxylate |
InChI |
InChI=1S/C12H15N3O3/c1-3-18-11(16)15-12(17,7-9(2)14-15)10-5-4-6-13-8-10/h4-6,8,17H,3,7H2,1-2H3 |
InChI-Schlüssel |
WSXGICXFOHUKBU-UHFFFAOYSA-N |
SMILES |
CCOC(=O)N1C(CC(=N1)C)(C2=CN=CC=C2)O |
Kanonische SMILES |
CCOC(=O)N1C(CC(=N1)C)(C2=CN=CC=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-(2,5-dimethoxyphenyl)-3-phenyl-2-thioxo-2,3,5,6-tetrahydro[1,3]thiazolo[4,5-d]pyrimidin-7(4H)-one](/img/structure/B394423.png)





![2-[(5-allyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)butanamide](/img/structure/B394434.png)
![Ethyl 2-{[2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)butanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B394435.png)
![7-amino-1-(dimethylamino)-4-methyl-2,5-dioxo-3,4-dihydro-1H-pyrrolo[3,4-b]pyridine-4a,7a(2H,5H)-dicarbonitrile](/img/structure/B394436.png)
![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[(5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]butanamide](/img/structure/B394437.png)
![2-iodo-N-[4-(2-{4-[(2-iodobenzoyl)amino]phenyl}-5-pyrimidinyl)phenyl]benzamide](/img/structure/B394439.png)
![2,3,3-Trichloroprop-2-en-1-yl 4-[(2,4-dimethoxypyrimidin-5-yl)amino]-4-oxobutanoate](/img/structure/B394440.png)

